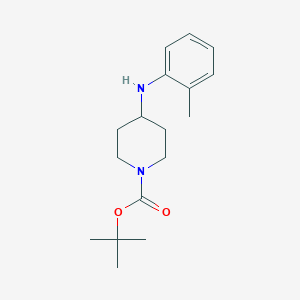
ortho-methyl 4-Anilino-1-Boc-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ortho-methyl 4-Anilino-1-Boc-piperidine: is a chemical compound with the formal name 4-[(2-methylphenyl)amino]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester . It is categorized as a precursor in the synthesis of fentanyl and is primarily used for research and forensic applications . The compound is known for its high purity and crystalline solid form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ortho-methyl 4-Anilino-1-Boc-piperidine typically involves the reaction of 4-Anilino-1-Boc-piperidine with ortho-methylphenylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction mixture is then purified to obtain the desired product in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and forensic applications .
Análisis De Reacciones Químicas
Types of Reactions: Ortho-methyl 4-Anilino-1-Boc-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Ortho-methyl 4-Anilino-1-Boc-piperidine is widely used in scientific research, including:
Chemistry: As a precursor in the synthesis of fentanyl and other related compounds.
Biology: In the study of biochemical pathways and interactions.
Medicine: In the development of new analgesics and anesthetics.
Industry: As an analytical reference standard in forensic toxicology and drug testing.
Mecanismo De Acción
The mechanism of action of ortho-methyl 4-Anilino-1-Boc-piperidine involves its interaction with specific molecular targets and pathways. As a precursor in the synthesis of fentanyl, it plays a crucial role in the formation of the active opioid compound. The molecular targets include opioid receptors, where the synthesized fentanyl exerts its analgesic effects by binding to these receptors and modulating pain signals .
Comparación Con Compuestos Similares
Similar Compounds:
- 4-Anilino-1-Boc-piperidine
- 4-(ortho-tolylamino)-1-Boc-piperidine
- 4-(phenylamino)-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester
Uniqueness: Ortho-methyl 4-Anilino-1-Boc-piperidine is unique due to the presence of the ortho-methyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural modification enhances its suitability as a precursor in the synthesis of fentanyl and related compounds .
Propiedades
Fórmula molecular |
C17H26N2O2 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-methylanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-13-7-5-6-8-15(13)18-14-9-11-19(12-10-14)16(20)21-17(2,3)4/h5-8,14,18H,9-12H2,1-4H3 |
Clave InChI |
HIVZJTXXEISBPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC2CCN(CC2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Octyldecyl 6-[(4-decoxy-4-oxobutyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B10855836.png)
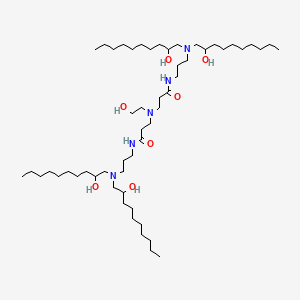
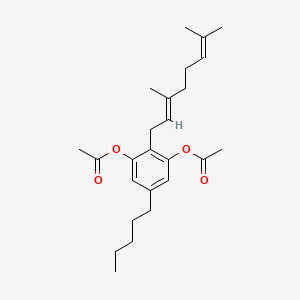
![1-(5,6-dichloro-1,3-benzothiazol-2-yl)-N-[(3R)-oxolan-3-yl]piperidine-4-carboxamide](/img/structure/B10855861.png)
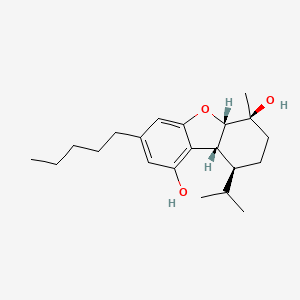
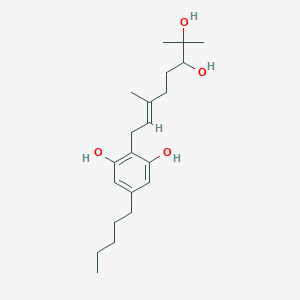
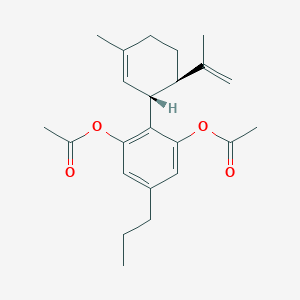
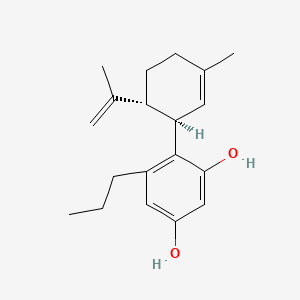
![[7-[4-(Dipropylamino)butyl]-13-(2-hexyloctanoyloxy)-7-hydroxytridecyl] 2-hexyloctanoate](/img/structure/B10855904.png)
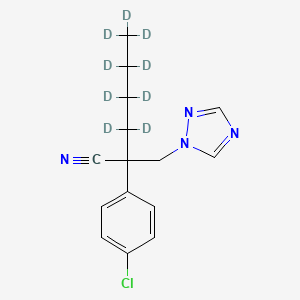
![[(E)-non-2-enyl] 2-[4-(dimethylamino)butylsulfanylcarbonyl-(2-heptadecan-9-yloxy-2-oxoethyl)amino]acetate](/img/structure/B10855911.png)
![3-[2-[[3-(2-carboxyethyl)-5-[(E)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855927.png)
![4-[1-[(2,4-Dichlorophenyl)methyl]indazol-3-yl]benzohydrazide](/img/structure/B10855931.png)
